Differential Substrate Affinity for Glycerophosphodiester Phosphodiesterase UgpQ
The E. coli cytosolic glycerophosphodiester phosphodiesterase UgpQ hydrolyses various glycerophosphodiesters with markedly different affinities. Under identical conditions (5 mM Mg²⁺, pH 7.4, 35 °C), sn‑glycero‑3‑phosphoserine exhibits a Michaelis constant (Kₘ) of 0.66 mM, which positions it between the higher‑affinity substrate glycerophosphoethanolamine (Kₘ 0.22 mM) and the lower‑affinity substrate glycerophosphocholine (Kₘ 2 mM) [1]. This intermediate affinity reflects the distinct contribution of the serine headgroup to enzyme binding.
| Evidence Dimension | Michaelis constant (Kₘ) for UgpQ enzyme |
|---|---|
| Target Compound Data | Kₘ = 0.66 mM |
| Comparator Or Baseline | Glycerophosphoethanolamine Kₘ = 0.22 mM; Glycerophosphocholine Kₘ = 2 mM |
| Quantified Difference | 3‑fold higher Kₘ than glycerophosphoethanolamine; 3‑fold lower Kₘ than glycerophosphocholine |
| Conditions | 5 mM Mg²⁺, pH 7.4, 35 °C, recombinant UgpQ from E. coli |
Why This Matters
Procuring the correct substrate ensures physiologically relevant turnover rates in enzymatic assays and avoids misleading kinetic parameters caused by non‑native substrates.
- [1] BRENDA. Literature summary for EC 3.1.4.46 – glycerophosphodiester phosphodiesterase (UgpQ). Km values for glycerophosphoserine, glycerophosphoethanolamine, glycerophosphocholine. View Source
